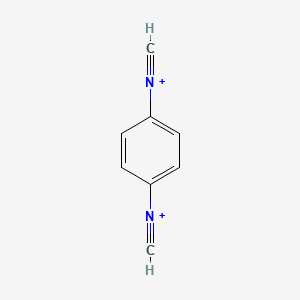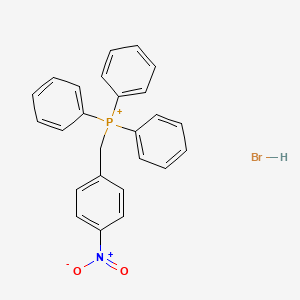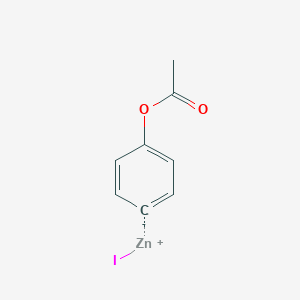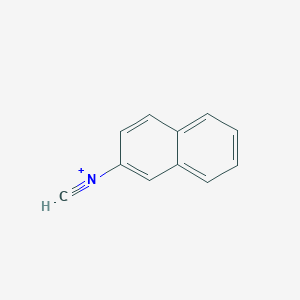
Trichloro(eta5-2,4-cyclopentadien-1-yl)zirconium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tricloro(η5-2,4-ciclopentadien-1-il)circonio es un compuesto organometálico que presenta un átomo de circonio unido a un anillo ciclopentadienilo y tres átomos de cloro. Este compuesto pertenece a una clase más amplia de metalocenos, conocidos por sus propiedades químicas únicas y aplicaciones en diversos campos, incluida la catálisis y la ciencia de los materiales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
Tricloro(η5-2,4-ciclopentadien-1-il)circonio se puede sintetizar mediante la reacción de tetracloruro de circonio con ciclopentadienil sodio. La reacción generalmente tiene lugar en una atmósfera inerte para evitar reacciones secundarias no deseadas. El esquema general de la reacción es el siguiente:
ZrCl4+NaC5H5→Zr(η5−C5H5)Cl3+NaCl
Métodos de producción industrial
La producción industrial de tricloro(η5-2,4-ciclopentadien-1-il)circonio implica rutas sintéticas similares pero a mayor escala. Las condiciones de reacción se optimizan para maximizar el rendimiento y la pureza, a menudo involucrando el uso de reactivos de alta pureza y entornos controlados para minimizar la contaminación.
Análisis De Reacciones Químicas
Tipos de reacciones
Tricloro(η5-2,4-ciclopentadien-1-il)circonio experimenta varios tipos de reacciones químicas, que incluyen:
Reacciones de sustitución: Los átomos de cloro pueden ser sustituidos por otros ligandos, como grupos alquilo o arilo.
Oxidación y reducción: El compuesto puede participar en reacciones redox, alterando el estado de oxidación del centro de circonio.
Formación de complejos: Puede formar complejos con otros centros metálicos o ligandos, ampliando su utilidad en la catálisis.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en reacciones con tricloro(η5-2,4-ciclopentadien-1-il)circonio incluyen reactivos de Grignard, compuestos organolíticos y diversos nucleófilos. Las reacciones generalmente se llevan a cabo en atmósferas inertes para evitar la oxidación y la hidrólisis.
Productos principales
Los productos principales formados a partir de reacciones que involucran tricloro(η5-2,4-ciclopentadien-1-il)circonio dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, las reacciones de sustitución pueden producir una variedad de compuestos organocirconio, mientras que la formación de complejos puede producir complejos multimetálicos con propiedades únicas.
Aplicaciones Científicas De Investigación
Química
En química, tricloro(η5-2,4-ciclopentadien-1-il)circonio se utiliza como precursor para la síntesis de otros compuestos organocirconio. También se emplea en procesos catalíticos, como las reacciones de polimerización, donde actúa como catalizador o co-catalizador.
Biología y medicina
Si bien sus aplicaciones directas en biología y medicina son limitadas, los derivados de tricloro(η5-2,4-ciclopentadien-1-il)circonio se están explorando para su posible uso en sistemas de administración de fármacos y como agentes de imagen debido a sus propiedades químicas únicas.
Industria
En la industria, este compuesto se utiliza en la producción de materiales avanzados, incluidos polímeros de alto rendimiento y compuestos. Su papel como catalizador en las reacciones de polimerización es particularmente valioso para producir materiales con propiedades mecánicas y térmicas específicas.
Mecanismo De Acción
El mecanismo de acción de tricloro(η5-2,4-ciclopentadien-1-il)circonio en procesos catalíticos implica la activación del centro de circonio, lo que facilita la formación y ruptura de enlaces químicos. El anillo ciclopentadienilo estabiliza el centro de circonio, permitiéndole participar en varios ciclos catalíticos. Los objetivos moleculares y las vías involucradas incluyen la activación de olefinas y otros compuestos insaturados, lo que lleva a la polimerización u otras transformaciones.
Comparación Con Compuestos Similares
Compuestos similares
- Tricloro(η5-2,4-ciclopentadien-1-il)titanio
- Tricloro(η5-2,4-ciclopentadien-1-il)hafnio
Singularidad
Tricloro(η5-2,4-ciclopentadien-1-il)circonio es único debido a sus propiedades electrónicas y estéricas específicas impartidas por el centro de circonio. En comparación con sus análogos de titanio y hafnio, a menudo exhibe diferente reactividad y selectividad en procesos catalíticos, lo que lo hace valioso para aplicaciones específicas en ciencia de materiales y catálisis.
Propiedades
Fórmula molecular |
C5H5Cl3Zr |
|---|---|
Peso molecular |
262.7 g/mol |
InChI |
InChI=1S/C5H5.3ClH.Zr/c1-2-4-5-3-1;;;;/h1-5H;3*1H;/q;;;;+3/p-3 |
Clave InChI |
SULDCQJIUCVYOB-UHFFFAOYSA-K |
SMILES canónico |
C1=C[CH]C=C1.Cl[Zr](Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![12,24-dithiahexacyclo[11.11.0.02,11.04,9.014,23.016,21]tetracosa-1(13),2,4,6,8,10,14,16,18,20,22-undecaene](/img/structure/B12060104.png)




![(1S,2R,3S,5R)-3-amino-5-(4-amino-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)cyclopentane-1,2-diol;hydrate;dihydrochloride](/img/structure/B12060138.png)


